molecular formula C23H22N4O3 B2959372 2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-21-3

2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2959372
CAS No.: 946278-21-3
M. Wt: 402.454
InChI Key: YAEPXTGXKABNSR-UHFFFAOYSA-N
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Description

This compound (CAS 946308-89-0) features a 1,3-oxazole core substituted at position 2 with a 3-methoxyphenyl group and at position 5 with a 4-(2-methylbenzoyl)piperazin-1-yl moiety. A carbonitrile group occupies position 3. Its molecular formula is C₂₂H₁₉ClN₄O₃, with a molecular weight of 422.9 g/mol . The 3-methoxy group enhances lipophilicity, while the piperazine linker improves solubility, making it a candidate for central nervous system (CNS) or kinase-targeted therapies.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-6-3-4-9-19(16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)17-7-5-8-18(14-17)29-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPXTGXKABNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.

    Attachment of the benzoyl group: The final step involves the acylation of the piperazine nitrogen with 2-methylbenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile.

    Reduction: Formation of 2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (CAS 903856-56-4)
  • Core : 1,3-oxazole with 2-furyl and 4-carbonitrile groups.
  • Piperazine substituent : 3-Chlorobenzoyl instead of 2-methylbenzoyl.
  • Impact : The furan ring introduces aromatic π-π interactions, while the 3-chloro group increases electron-withdrawing effects compared to 2-methylbenzoyl. Molecular weight is similar (422.9 vs. 422.9) .
Quinoline Derivatives (e.g., D11 in )
  • Core: Quinoline with 3-methoxyphenyl and piperazine-linked benzamide.
Pyrazole Derivatives ( and )
  • Core : Pyrazole with carbonitrile and thioacetyl-oxadiazole () or sulfinyl groups ().
  • Impact : Pyrazole’s NH group enables hydrogen bonding, absent in oxazole. Fipronil () uses a trifluoromethylsulfinyl group for pesticidal activity, highlighting substituent-driven functional divergence .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Target Compound 422.9 3-Methoxyphenyl, 2-methylbenzoyl ~3.5
2-Furyl Oxazole Analog 422.9 2-Furyl, 3-chlorobenzoyl ~3.8
Quinoline D11 467.5 3-Methoxyphenyl, benzamide ~4.2
Pyrazole-4-carbonitrile () 281.1 (M+H)+ Thioacetyl-oxadiazole ~2.9

*logP values estimated via fragment-based methods.

  • Solubility: Piperazine in the target compound enhances aqueous solubility compared to purely aromatic analogs (e.g., quinoline D11).
  • Lipophilicity : The 3-methoxy group increases logP versus chloro or sulfonyl substituents .

Biological Activity

2-(3-Methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946378-06-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of 402.4 g/mol. The structure consists of an oxazole ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its unique biological activity.

PropertyValue
Molecular FormulaC23H22N4O3C_{23}H_{22}N_{4}O_{3}
Molecular Weight402.4 g/mol
CAS Number946378-06-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing physiological responses.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines by inducing apoptosis.

Anticancer Properties

Research has indicated that this compound shows promising anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer.

Case Study: Cytotoxic Activity

In a study published in Molecules, the compound was tested against several cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting superior efficacy:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
HCT-15 (Colon)1015
MCF-7 (Breast)1218

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains, indicating potential as an antibacterial agent.

Antimicrobial Activity Data

A study assessing the Minimum Inhibitory Concentration (MIC) values revealed the following:

MicroorganismMIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the piperazine and oxazole moieties can enhance biological activity. The presence of electron-donating groups on the phenyl ring appears crucial for increased potency against targeted biological systems.

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